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Compound of Interest

Compound Name: N-Fmoc-6-fluoro-D-tryptophan

Cat. No.: B8095630

Get Quote

N-Fmoc-6-fluoro-D-tryptophan is a synthetic amino acid derivative of significant interest to

researchers at the confluence of chemistry, biology, and pharmacology. Its structure is a

deliberate combination of three key functional components: a D-tryptophan core, a strategic

fluorine substitution at the 6-position of the indole ring, and a base-labile N-α-

fluorenylmethyloxycarbonyl (Fmoc) protecting group. This unique architecture makes it a

powerful and versatile building block for the solid-phase synthesis of peptides with modified

properties.

The incorporation of a D-amino acid confers resistance to enzymatic degradation, a critical

attribute for therapeutic peptide development. The 6-fluoro modification subtly alters the

electronic and steric properties of the tryptophan side chain, enabling the fine-tuning of

molecular interactions, metabolic stability, and serving as a sensitive probe for ¹⁹F Nuclear

Magnetic Resonance (NMR) studies.[1][2] Finally, the Fmoc group provides a robust and

selectively cleavable handle essential for the stepwise assembly of peptide chains in modern

synthesis protocols.[3] This guide offers an in-depth exploration of the core chemical

properties, applications, and experimental considerations for N-Fmoc-6-fluoro-D-tryptophan.

Part 1: Core Chemical and Physical Properties
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The foundational properties of N-Fmoc-6-fluoro-D-tryptophan are summarized below. These

data are critical for calculating molar equivalents in synthesis, ensuring proper storage, and

predicting solubility behavior.

Table 1: Physicochemical Properties of N-Fmoc-6-fluoro-D-tryptophan

Property Value Source(s)

Molecular Formula C₂₆H₂₁FN₂O₄ [4]

Molecular Weight 444.46 g/mol [5]

CAS Number
908847-01-8 (L-isomer

reference)
[4][6]

Appearance White to off-white solid/powder [7]

Typical Purity ≥95% [6]

Storage Conditions
2-8°C, sealed in dry, inert

atmosphere

Solubility Profile: While detailed quantitative solubility data is sparse, the solubility profile can

be inferred from its structure and application. The large, nonpolar Fmoc group renders the

molecule poorly soluble in aqueous solutions. However, it exhibits good solubility in polar

aprotic organic solvents commonly used in solid-phase peptide synthesis (SPPS), such as N,N-

Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). The

related unprotected compound, 6-fluoro-DL-tryptophan, shows limited solubility in methanol

and slightly better solubility in dilute acetic acid.[8]

Chemical Structure:

The structure combines the indole moiety of tryptophan with the bulky

fluorenylmethoxycarbonyl group, which is key to its function in synthesis.
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Figure 1: N-Fmoc-6-fluoro-D-tryptophan Structure

Click to download full resolution via product page

Caption: Schematic of N-Fmoc-6-fluoro-D-tryptophan.

Part 2: The Strategic Role of Fluorine in Modulating
Peptide Properties
The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry

to enhance the pharmacological profile of bioactive molecules.[9] Fluorinated amino acids are

pivotal in designing novel small molecules and peptide-based therapeutics.[1][10][11]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to

metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at the 6-position of

the indole ring can protect the molecule from oxidative metabolism at that site, potentially

increasing the biological half-life of the resulting peptide.
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Modulation of Physicochemical Properties: Fluorine is highly electronegative yet minimally

larger than hydrogen, allowing it to alter local electronic properties without significant steric

perturbation.[2][12] This substitution can influence the pKa of nearby functional groups and

modify the quadrupole moment of the indole ring, affecting non-covalent interactions. This

can favorably modulate the efficacy and physicochemical properties of a lead compound by

enhancing interactions with a biological target.[1][11]

Enhanced Binding Interactions: The fluorinated indole ring can participate in unique non-

covalent interactions, such as CH/π interactions, which are crucial for molecular recognition

and the stability of peptide secondary structures like the tryptophan zipper.[12] The precise

positioning of the fluorine atom is critical, as different regioisomers can either improve or

compromise the stability of such structures.[12]

A Sensitive ¹⁹F NMR Probe: With a nuclear spin of ½ and high gyromagnetic ratio, the ¹⁹F

nucleus is a powerful probe for NMR spectroscopy.[13] The absence of background fluorine

signals in biological systems allows for clean, high-resolution spectra.[2] Incorporating 6-

fluoro-tryptophan provides a site-specific reporter to study protein conformation, dynamics,

and ligand binding in a minimally perturbative manner.[2][14]

Part 3: Application in Solid-Phase Peptide Synthesis
(SPPS)
N-Fmoc-6-fluoro-D-tryptophan is designed explicitly for use in the Fmoc/tBu (tert-butyl)

strategy of SPPS. This method relies on the base-lability of the N-terminal Fmoc group and the

acid-lability of side-chain protecting groups.[15][16] The synthesis cycle involves the sequential

deprotection of the N-terminus followed by the coupling of the next Fmoc-protected amino acid

until the desired sequence is assembled.[15][17]
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Figure 2: The Fmoc-SPPS Cycle
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Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
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Detailed Experimental Protocol: Manual Incorporation of
N-Fmoc-6-fluoro-D-tryptophan
This protocol outlines the manual steps for coupling N-Fmoc-6-fluoro-D-tryptophan to a

growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).[15]

[16]

Materials:

Peptide-resin with a free N-terminal amine

N-Fmoc-6-fluoro-D-tryptophan

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIPEA)

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

Deprotection Solution: 20% (v/v) piperidine in DMF

Washing Solvents: DMF, Dichloromethane (DCM)

Manual synthesis vessel with a frit

Methodology (0.1 mmol scale):

Resin Preparation:

Ensure the peptide-resin from the previous cycle has been thoroughly washed with DMF

(3 x 5 mL) to remove residual piperidine. The resin should be swelled in DMF.

Amino Acid Activation:

In a separate vial, dissolve N-Fmoc-6-fluoro-D-tryptophan (4 equivalents, 0.4 mmol,

~178 mg) and HCTU (3.8 equivalents, 0.38 mmol, ~157 mg) in 2 mL of DMF.
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Add DIPEA (8 equivalents, 0.8 mmol, ~139 µL) to the solution.

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may

change color.

Coupling Reaction:

Drain the DMF from the synthesis vessel containing the deprotected peptide-resin.

Immediately add the activated amino acid solution to the resin.

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

Note: The electronegativity of the fluorine substituent can sometimes mitigate reactivity,

potentially requiring longer coupling times or double coupling for difficult sequences.[18]

Post-Coupling Wash:

After the coupling period, drain the reaction solution from the vessel.

Wash the resin thoroughly with DMF (5 x 5 mL) to remove any unreacted reagents and

byproducts.

Confirmation of Coupling (Optional):

A small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test. A

negative result (yellow beads) indicates the successful coupling and consumption of all

free primary amines.

Cycle Continuation:

The resin is now ready for the next cycle, starting with the deprotection of the newly added

Fmoc group using 20% piperidine in DMF.[15][17]

Part 4: Spectroscopic Characterization
Characterization of N-Fmoc-6-fluoro-D-tryptophan and peptides containing this residue relies

on standard analytical techniques. While specific experimental spectra are not widely
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published, the expected data can be predicted based on analogous compounds and

fundamental principles.[19]

Table 2: Predicted Spectroscopic Data for N-Fmoc-6-fluoro-D-tryptophan

Technique Expected Observations

¹H NMR

Indole Protons: Aromatic signals between ~7.0-

7.8 ppm. The fluorine at C6 will cause splitting

(J-coupling) of adjacent protons (H5 and H7).

Fmoc Protons: Characteristic signals between

~7.3-7.9 ppm (aromatic) and ~4.2-4.4 ppm (CH

and CH₂). Backbone Protons: α-CH around ~4.3

ppm and β-CH₂ protons around ~3.2 ppm.[19]

¹³C NMR

Indole Carbons: Signals in the aromatic region

(~110-140 ppm). The carbon directly attached to

fluorine (C6) will show a large one-bond C-F

coupling constant. Adjacent carbons will show

smaller two- and three-bond couplings. Fmoc

Carbons: Aromatic signals from ~120-145 ppm

and carbonyl at ~156 ppm. Backbone Carbons:

Acid carbonyl at ~173 ppm.[19]

¹⁹F NMR

A single resonance whose chemical shift is

highly sensitive to the local chemical

environment, making it an excellent probe for

conformational studies.[13]

MS (ESI+)

Expected [M+H]⁺: ~445.15. Fragmentation: ESI

is a soft ionization technique, but in-source

fragmentation can occur. Common losses

include the Fmoc group or cleavage at the N-Cα

bond of the tryptophan side chain.[20]

Conclusion
N-Fmoc-6-fluoro-D-tryptophan is a highly specialized chemical tool engineered for advanced

peptide research and drug development. It provides scientists with the ability to introduce three
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distinct and valuable features into a peptide sequence: proteolytic resistance via the D-

stereocenter, modulated biological activity and metabolic stability from the 6-fluoro substituent,

and a non-invasive spectroscopic probe for detailed biophysical analysis. A thorough

understanding of its chemical properties, reactivity in SPPS, and spectroscopic behavior is

paramount for its successful application in synthesizing next-generation peptide therapeutics

and research probes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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